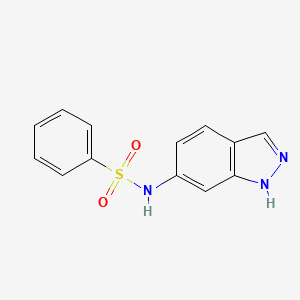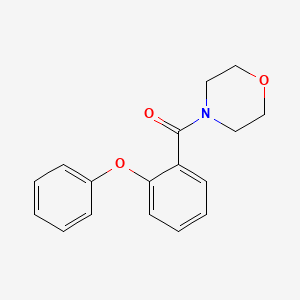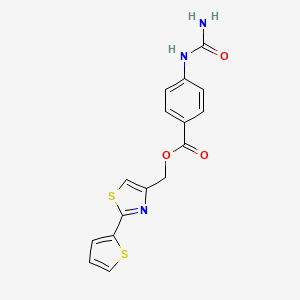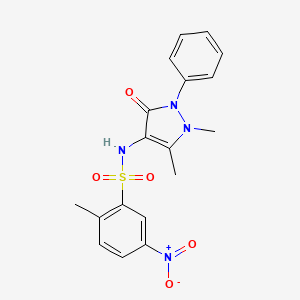![molecular formula C18H17ClN2O3 B7519599 (3-Chlorophenyl)-[4-(2-hydroxybenzoyl)piperazin-1-yl]methanone](/img/structure/B7519599.png)
(3-Chlorophenyl)-[4-(2-hydroxybenzoyl)piperazin-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Chlorophenyl)-[4-(2-hydroxybenzoyl)piperazin-1-yl]methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CHPMP and is a piperazine derivative. It has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
Applications De Recherche Scientifique
(3-Chlorophenyl)-[4-(2-hydroxybenzoyl)piperazin-1-yl]methanone has been studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit significant anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been shown to possess potent antioxidant and antimicrobial properties. Furthermore, it has been investigated for its potential use as a drug delivery system due to its ability to form stable complexes with various drugs.
Mécanisme D'action
The mechanism of action of (3-Chlorophenyl)-[4-(2-hydroxybenzoyl)piperazin-1-yl]methanone is not fully understood. However, it has been proposed that it exerts its pharmacological effects by inhibiting the cyclooxygenase enzyme and reducing the production of pro-inflammatory cytokines. It has also been suggested that it acts by scavenging free radicals and reducing oxidative stress.
Biochemical and physiological effects:
(3-Chlorophenyl)-[4-(2-hydroxybenzoyl)piperazin-1-yl]methanone has been shown to possess significant biochemical and physiological effects. It has been found to reduce the levels of inflammatory mediators such as prostaglandins and leukotrienes. It has also been shown to reduce the levels of reactive oxygen species and increase the activity of antioxidant enzymes. Furthermore, it has been found to reduce the levels of serum glucose, cholesterol, and triglycerides.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of (3-Chlorophenyl)-[4-(2-hydroxybenzoyl)piperazin-1-yl]methanone for lab experiments is its stability and ease of synthesis. It can be synthesized using simple and readily available reagents and does not require any specialized equipment. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to design experiments to elucidate its mode of action.
Orientations Futures
There are several future directions for research on (3-Chlorophenyl)-[4-(2-hydroxybenzoyl)piperazin-1-yl]methanone. One area of interest is its potential use as a drug delivery system. It has been shown to form stable complexes with various drugs, which could enhance their bioavailability and efficacy. Another area of interest is its potential use in the treatment of various inflammatory diseases such as arthritis and asthma. It has been shown to possess significant anti-inflammatory effects, and further studies could explore its potential as a therapeutic agent. Additionally, its antioxidant and antimicrobial properties could be explored for potential applications in the food and cosmetic industries.
Méthodes De Synthèse
The synthesis of (3-Chlorophenyl)-[4-(2-hydroxybenzoyl)piperazin-1-yl]methanone has been reported by various researchers using different methods. One of the most commonly used methods involves the reaction of 4-(2-hydroxybenzoyl)piperazine with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature, and the product is obtained in good yields. Other methods involve the use of different reagents and solvents, but the overall process remains the same.
Propriétés
IUPAC Name |
(3-chlorophenyl)-[4-(2-hydroxybenzoyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3/c19-14-5-3-4-13(12-14)17(23)20-8-10-21(11-9-20)18(24)15-6-1-2-7-16(15)22/h1-7,12,22H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZAMWVKVIVVJPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC(=CC=C2)Cl)C(=O)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl N-[(E)-4-(1,3-benzodioxol-5-yl)butan-2-ylideneamino]carbamate](/img/structure/B7519521.png)

![N-[(5-bromothiophen-2-yl)methyl]quinoxalin-2-amine](/img/structure/B7519525.png)

![1-[3-[2-(4-methoxyphenyl)-1H-indol-3-yl]propanoyl]piperidine-4-carboxamide](/img/structure/B7519546.png)

![1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-4-phenylbutane-1,4-dione](/img/structure/B7519572.png)
![N-[3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-4-methylphenyl]acetamide](/img/structure/B7519574.png)

![3-[4-[(1,3-Benzodioxole-5-carbonylamino)sulfamoyl]phenyl]propanoic acid](/img/structure/B7519592.png)
![3-[4-(Benzamidosulfamoyl)phenyl]propanoic acid](/img/structure/B7519602.png)

![(3-chlorophenyl)-[4-(1H-indazole-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B7519605.png)